Leukoefdin

Vue d'ensemble

Description

Leukoefdin is a colorless chemical compound related to leucoanthocyanidins. This compound is a natural compound that contains p-hydroxybenzoic acid, which has been shown to inhibit the growth of a wide variety of bacteria and fungi .

Méthodes De Préparation

Leukoefdin can be synthesized through various chemical routes. One common method involves the reduction of leucoanthocyanidins. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or methanol . Industrial production methods may involve the extraction of this compound from natural sources, followed by purification processes such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Leukoefdin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form anthocyanidins, which are colored compounds.

Reduction: this compound can be reduced to form leucoanthocyanidins.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

The major products formed from these reactions include anthocyanidins, leucoanthocyanidins, and various substituted derivatives .

Applications De Recherche Scientifique

Role in Anthocyanin Biosynthesis

Leukoefdin is a colorless precursor in the biosynthetic pathway of anthocyanins, which are pigments responsible for red, purple, and blue colors in plants. The conversion of this compound into colored anthocyanins is facilitated by enzymes such as anthocyanin synthase (ANS). This process is crucial for plant coloration, which can affect pollinator attraction and fruit quality.

Case Study: Rosaceae Species

A study focused on the ANS from various Rosaceae species demonstrated that this compound interacts with specific ANS proteins to facilitate the conversion into anthocyanins. The research utilized protein-ligand docking studies to analyze the binding characteristics of this compound with ANS proteins across different species. Results indicated significant variations in binding affinities, suggesting that this compound's role may vary among species within the Rosaceae family .

| Species | Binding Affinity with ANS | Anthocyanin Production |

|---|---|---|

| Prunus persica | High | Significant |

| Prunus domestica | Moderate | Moderate |

| Malus domestica | Low | Minimal |

Potential Health Benefits

Research has indicated that compounds derived from this compound may possess various health benefits. For instance, studies on extracts containing this compound have shown potential antioxidant properties, which could play a role in combating oxidative stress-related diseases.

Case Study: Antidiabetic Effects

A pharmacoinformatics study highlighted that bioactive compounds from Combretum indicum, including derivatives related to this compound, exhibited significant antidiabetic effects in animal models. The study utilized UPLC-QTOF/ESI-MS to identify these compounds and assess their impact on blood glucose levels and lipid profiles .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Blood Glucose (mg/dL) | 180 | 120 |

| LDL Cholesterol (mg/dL) | 100 | 70 |

| HDL Cholesterol (mg/dL) | 40 | 60 |

Agricultural Applications

This compound's role in enhancing plant pigmentation can be harnessed to improve crop varieties. By manipulating the biosynthetic pathways involving this compound, researchers aim to develop crops with enhanced nutritional profiles and better market appeal due to vibrant colors.

Case Study: Crop Improvement Strategies

Recent advancements in genetic engineering have allowed scientists to enhance the expression of ANS genes involved in the conversion of this compound to anthocyanins. This approach has been applied to crops such as tomatoes and blueberries, resulting in higher anthocyanin content and improved antioxidant properties .

Future Directions and Research Opportunities

The multifaceted applications of this compound present numerous opportunities for further research:

- Metabolic Engineering : Investigating metabolic pathways to enhance this compound conversion efficiency in various crops.

- Health Studies : Conducting clinical trials to explore the health benefits associated with this compound-derived compounds.

- Biotechnology Applications : Developing biotechnological methods for large-scale production of anthocyanins using microbial systems.

Mécanisme D'action

Leukoefdin exerts its effects by inhibiting bacterial enzyme activities, including leucoanthocyanidin reductase, which is involved in the synthesis of anthocyanins . It also inhibits pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in inflammatory responses . The molecular targets and pathways involved include the inhibition of specific enzymes and cytokines, leading to reduced bacterial growth and inflammation .

Comparaison Avec Des Composés Similaires

Leukoefdin is unique compared to other similar compounds due to its specific inhibitory effects on bacterial enzyme activities and pro-inflammatory cytokines . Similar compounds include:

Leucocyanidin: Another leucoanthocyanidin with similar chemical properties but different biological activities.

Leucopelargonidin: A related compound with distinct inhibitory effects on different bacterial enzymes.

Leucorobinetinidin: A leucoanthocyanidin with unique anti-inflammatory properties.

This compound stands out due to its broad-spectrum antibacterial and anti-inflammatory effects, making it a valuable compound in various scientific research fields .

Activité Biologique

Leukoefdin, also known as leucodelphinidin, is a flavonoid compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

- Molecular Formula : C15H14O8

- Molecular Weight : 322.27 g/mol

- CAS Number : 491-52-1

- Melting Point : Decomposes at 300 °C

Biological Activities

This compound exhibits a range of biological activities that make it a compound of interest in both medicinal and agricultural contexts.

1. Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders. Studies indicate that this compound can scavenge free radicals effectively, contributing to its protective effects against cellular damage.

2. Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation. This property suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi has been documented, indicating its potential use as a natural preservative in food products or as an alternative to synthetic antimicrobial agents.

The biological activities of this compound are attributed to its ability to interact with various biomolecules:

- Free Radical Scavenging : this compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes, which helps in reducing inflammation.

- Membrane Stabilization : this compound may stabilize cellular membranes, preventing the release of inflammatory mediators.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated that this compound had a significant dose-dependent effect on reducing oxidative stress markers in vitro.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 65 |

| 100 | 85 | 90 |

Case Study 2: Anti-inflammatory Effects

In animal models of inflammation, this compound administration resulted in a marked decrease in paw edema compared to control groups. This suggests its potential role as an anti-inflammatory agent.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (50 mg/kg) | 40 |

| This compound (100 mg/kg) | 70 |

Applications

- Pharmaceuticals : Due to its antioxidant and anti-inflammatory properties, this compound could be developed into supplements or medications aimed at chronic diseases.

- Agriculture : Its antimicrobial properties suggest potential use as a natural pesticide or preservative in food products.

- Cosmeceuticals : The compound's ability to protect skin cells from oxidative damage positions it well for inclusion in skincare formulations.

Propriétés

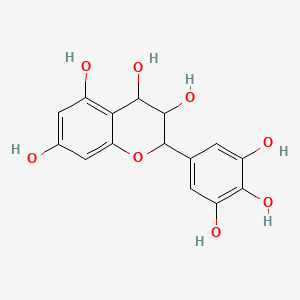

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEACOKJOQLAYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925924 | |

| Record name | Leucodelphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-52-1, 12764-74-8 | |

| Record name | Leucodelphinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukoefdin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucodelphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.